molecular formula C19H18ClN3O B1226320 N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide

N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide

Cat. No.: B1226320
M. Wt: 339.8 g/mol
InChI Key: SMYCVOZVZYQMFD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Chemical Structure and Properties

  • Chemical Composition and Crystal Structure : A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are closely related to the compound , provides insights into their chemical composition and crystal structure. This research highlights the complex chemical interactions and structures of similar compounds (Quiroga et al., 1999).

Biological and Pharmacological Activities

  • Molecular Interaction Studies : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, reveals details about its molecular interactions, particularly with the CB1 cannabinoid receptor (Shim et al., 2002).

  • Antimycobacterial Activity : A study focusing on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which include compounds with structural similarities to the target compound, shows significant antimycobacterial activity. This highlights the potential use of such compounds in treating tuberculosis and related infections (Nayak et al., 2016).

  • Antiobesity Activity Related to CB1 Receptor Antagonism : Another study investigated diaryl dihydropyrazole-3-carboxamides, closely related to the compound , for their potential antiobesity activity linked to CB1 receptor antagonism. This research indicates the potential of such compounds in managing obesity (Srivastava et al., 2007).

  • Antioxidant Properties in Aquatic Animals : A study on a novel pyrazolecarboxamide derivative examined its antioxidant properties in African catfish exposed to lead nitrate, demonstrating the protective effects against oxidative stress and DNA damage. This indicates the potential environmental and biological applications of similar compounds (Soliman et al., 2019).

Chemical Synthesis and Applications

  • Synthesis Techniques : Research on the one-pot synthesis of related pyrazole compounds using greener methods demonstrates the potential for efficient and environmentally friendly synthesis techniques (Yadav et al., 2021).

Potential Therapeutic Uses

  • Cancer Treatment : Several studies on pyrazole derivatives have explored their potential as anti-cancer agents. The research suggests that certain pyrazole compounds can be effective in inhibiting cancer cell proliferation and inducing apoptosis, indicating their potential as therapeutic agents in cancer treatment (Thomas et al., 2019), (Giansanti et al., 2009).

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H18ClN3O/c1-13-3-5-15(6-4-13)12-23-18(11-14(2)22-23)19(24)21-17-9-7-16(20)8-10-17/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

SMYCVOZVZYQMFD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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